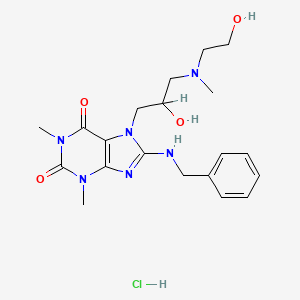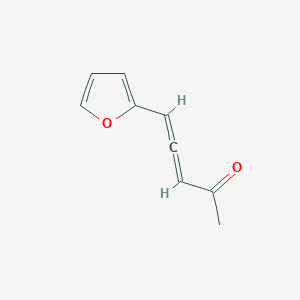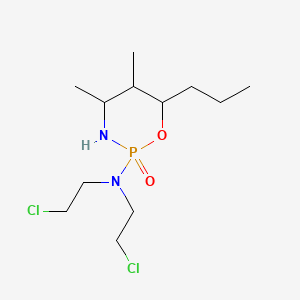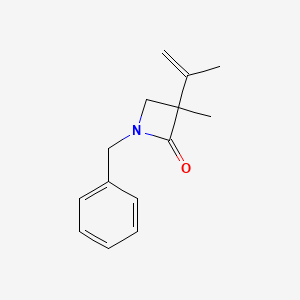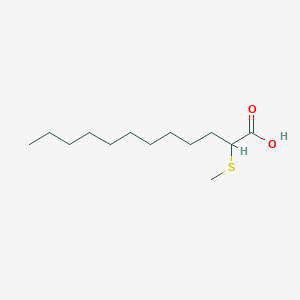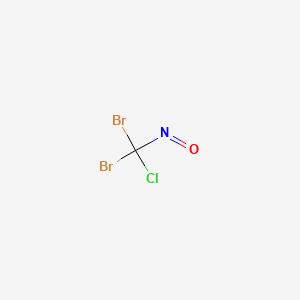
Methane, dibromochloronitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methane, dibromochloronitroso- is a chemical compound with the molecular formula CHBr2ClNO It is a halogenated methane derivative, characterized by the presence of bromine, chlorine, and nitroso groups attached to the methane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methane, dibromochloronitroso- typically involves the halogenation of methane under controlled conditions. One common method is the radical halogenation process, where methane reacts with bromine and chlorine in the presence of a radical initiator such as ultraviolet light or heat. The reaction proceeds through a radical chain mechanism, involving initiation, propagation, and termination steps .
Industrial Production Methods: Industrial production of methane, dibromochloronitroso- may involve large-scale halogenation processes, where methane is exposed to bromine and chlorine gases in a controlled reactor environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize byproducts.
Analyse Chemischer Reaktionen
Types of Reactions: Methane, dibromochloronitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include dibromochloronitroso derivatives with higher oxidation states.
Reduction: Amino derivatives of methane, dibromochloronitroso-.
Substitution: Various substituted methane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methane, dibromochloronitroso- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing halogen and nitroso functionalities into organic molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of methane, dibromochloronitroso- involves its reactivity with various molecular targets. The compound can form reactive intermediates, such as radicals, which can interact with biological macromolecules like DNA, proteins, and lipids. These interactions can lead to modifications in the molecular structure and function, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Dibromochloromethane (CHBr2Cl): Similar in structure but lacks the nitroso group.
Tribromomethane (CHBr3): Contains three bromine atoms and no chlorine or nitroso groups.
Chlorodibromomethane (CHBr2Cl): Another halogenated methane derivative with similar properties.
Uniqueness: Methane, dibromochloronitroso- is unique due to the presence of both halogen and nitroso groups, which confer distinct reactivity and potential applications compared to other halogenated methanes. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
Eigenschaften
CAS-Nummer |
73411-13-9 |
|---|---|
Molekularformel |
CBr2ClNO |
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
dibromo-chloro-nitrosomethane |
InChI |
InChI=1S/CBr2ClNO/c2-1(3,4)5-6 |
InChI-Schlüssel |
SBEWXCRGUOMHCR-UHFFFAOYSA-N |
Kanonische SMILES |
C(N=O)(Cl)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


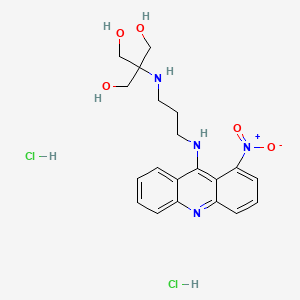
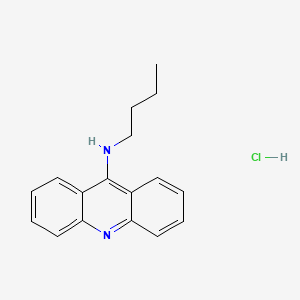
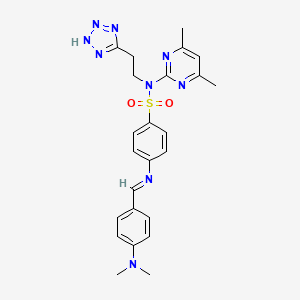
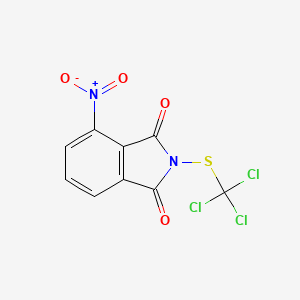
![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
